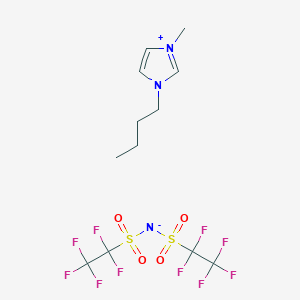
1-Butyl-1-methylpyrrolidinium tricyanomethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-methylpyrrolidinium tricyanomethanide is an ionic liquid with the chemical formula C₁₃H₂₀N₄. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. This compound is used in a variety of applications, including as a solvent and in electrochemical devices.
作用机制
Target of Action
1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .
Biochemical Pathways
It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .
Pharmacokinetics
Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylpyrrolidinium tricyanomethanide can be synthesized through a reaction between 1-butyl-1-methylpyrrolidinium chloride and sodium tricyanomethanide. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as distillation and filtration to remove impurities .
化学反应分析
Types of Reactions
1-Butyl-1-methylpyrrolidinium tricyanomethanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the tricyanomethanide anion.
Substitution: Substituted pyrrolidinium compounds.
科学研究应用
1-Butyl-1-methylpyrrolidinium tricyanomethanide has a wide range of scientific research applications:
Chemistry: Used as a solvent for various chemical reactions and as an electrolyte in electrochemical cells.
Biology: Investigated for its potential use in biological systems due to its low toxicity and biocompatibility.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
相似化合物的比较
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- 1-Butyl-4-methylpyridinium tricyanomethanide
Uniqueness
1-Butyl-1-methylpyrrolidinium tricyanomethanide stands out due to its unique combination of thermal stability, low melting point, and high solubility. These properties make it particularly suitable for applications in electrochemical devices and as a solvent in various chemical processes .
属性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZMIQHKJOPSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)



![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)




![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

